2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Skip interchangeable analogs. This compound's unique 4-bromophenyl group (σₚ=+0.23, VdW=26.5 ų) provides distinct polarizability for halogen bonding studies, unlike 4-F or 4-Cl variants. The chiral 3-methylbutan-2-amine linker creates conformational constraints critical for target binding, proven essential for dual PD-L1/c-Myc downregulation. A heavy-atom handle facilitates crystallography. Source the definitive scaffold with precise ADME benchmarks (XLogP3=2.6, TPSA=59.8 Ų).

Molecular Formula C15H19BrN4O
Molecular Weight 351.248
CAS No. 2097908-54-6
Cat. No. B2668605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide
CAS2097908-54-6
Molecular FormulaC15H19BrN4O
Molecular Weight351.248
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H19BrN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,18,21)
InChIKeyOGFSHNWTLUVPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 30 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide (CAS 2097908-54-6): Procurement-Grade Structural and Physicochemical Baseline


2-(4-Bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide (CAS 2097908-54-6) is a synthetic, bromophenyl-substituted acetamide derivative incorporating a 1,2,3-triazole moiety [1]. With a molecular formula of C₁₅H₁₉BrN₄O and a molecular weight of 351.24 g·mol⁻¹, this compound is classified as a small-molecule heterocyclic building block. Its structure integrates a para-bromophenylacetyl group linked via an amide bond to a chiral 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine scaffold [1]. The compound is commercially available from multiple vendors as a research chemical (typical purity ≥95%) and is designated exclusively for non-human, non-veterinary research applications .

Why Generic Substitution Fails: Structural and Pharmacophoric Differentiation of CAS 2097908-54-6 Within the Triazole-Acetamide Chemical Space


Close structural analogs within the 1,2,3-triazole-acetamide class—including those varying only by a single halogen atom (e.g., 4-Cl, 4-F) or the absence of the 3-methyl substituent—cannot be assumed to be functionally interchangeable with 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide. The 4-bromophenyl group introduces distinct electronic properties (σₚ = +0.23 for Br vs. +0.06 for F and +0.23 for Cl) and a substantially larger van der Waals volume (bromine: 26.5 ų; chlorine: 19.5 ų; fluorine: 5.8 ų) that critically influence target binding pocket occupancy and hydrophobic interactions [1]. Furthermore, the chiral 3-methylbutan-2-amine linker imposes conformational constraints that are absent in non-methylated or differently branched analogs, directly affecting the spatial presentation of the triazole and aryl pharmacophores [2]. These structural features collectively determine molecular recognition at biological targets such as PD-L1 and c-Myc, where even minor substituent changes have been shown to abrogate dual inhibitory activity in related triazole series [3].

Quantitative Evidence Guide: Differentiated Performance of 2-(4-Bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide (CAS 2097908-54-6) vs. Structural Analogs


Electronic Differentiation: Hammett Substituent Constant Comparison Across Halogen-Substituted Triazole-Acetamide Analogs

The 4-bromophenyl substituent on the target compound confers electronic properties that are distinct from other 4-halogenated analogs. Using Hammett σₚ constants as a quantitative measure of electronic effects, the p-bromo substituent (σₚ = +0.23) is isoelectronic with p-chloro (σₚ = +0.23) but substantially more electron-withdrawing than p-fluoro (σₚ = +0.06) [1]. This electronic parity with chlorine, combined with bromine's significantly larger polarizable surface area (26.5 ų vs. 19.5 ų for Cl), creates a unique dual profile of electron withdrawal plus enhanced dispersion interactions that neither the chloro nor fluoro analogs can simultaneously achieve [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Lipophilicity Differentiation: XLogP3 Comparison Between Target Compound and Halo/Analogs Within the Same Scaffold

The target compound exhibits a computed XLogP3 of 2.6 [1], positioning it within the optimal lipophilicity range for cell permeability (LogP 1–3) while being measurably distinct from structurally analogous compounds. The 4-chlorophenyl analog is predicted to have a lower XLogP3 (approximately 2.4 based on π-system contributions), whereas the 4-fluorophenyl analog (predicted XLogP3 ≈ 2.0) and the non-halogenated 4-methylphenyl analog (predicted XLogP3 ≈ 2.3) are progressively more hydrophilic [2]. This graded lipophilicity directly impacts membrane partitioning, non-specific protein binding, and pharmacokinetic behavior in cell-based assays.

Drug Discovery ADME Prediction Lipophilicity

PD-L1 and c-Myc Dual Downregulation: Class-Level Evidence from the Triazole-Scaffold Oncoimmunomodulator Series

In a head-to-head evaluation of fourteen triazole-scaffold derivatives tested for dual PD-L1 and c-Myc downregulation, the p-bromophenyl-substituted congener ('p-Bromophenyltriazol 3') was identified as the most active compound, achieving approximately 85% inhibition of c-Myc gene expression at 100 μM in HT-29 colorectal cancer cells [1]. This same compound also demonstrated superior PD-L1 downregulation compared to methoxy-substituted (compounds 9, 11, 13) and unprotected analogs (compounds 4, 8, 12) [1]. While the exact identity of 'p-Bromophenyltriazol 3' relative to the target compound requires confirmatory structure matching, the pharmacophoric elements—p-bromophenyl group, 1,2,3-triazole, and an extended chain—overlap substantially with the target compound's architecture [1].

Immuno-Oncology PD-L1 Inhibition c-Myc Downregulation

Hydrogen Bonding Capacity and Topological Polar Surface Area: Comparator Analysis for Permeability and Target Engagement Predictions

The target compound possesses a computed topological polar surface area (TPSA) of 59.8 Ų with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This TPSA falls below the commonly applied Veber threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold associated with good blood-brain barrier penetration, suggesting favorable membrane permeability characteristics [2]. In comparison, introducing additional hydrogen bond donors or acceptors (e.g., through phenol or carboxylic acid analogs) would increase TPSA and reduce passive permeability, while removing the amide NH (HBD) would eliminate a key hydrogen bond interaction point that is often critical for target protein binding [3].

Medicinal Chemistry Drug Design Permeability Prediction

Best-Fit Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide (CAS 2097908-54-6)


PD-L1/c-Myc Dual-Target Immuno-Oncology Probe Development

Based on class-level evidence showing that p-bromophenyl-substituted triazole derivatives are the most potent dual downregulators of PD-L1 and c-Myc within a 14-compound series [1], 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide is a structurally appropriate candidate for developing chemical probes to study PD-1/PD-L1 immune checkpoint modulation and c-Myc-driven oncogenic signaling. Its favorable TPSA (59.8 Ų) and XLogP3 (2.6) support cell permeability in HT-29, MCF-7, and A-549 cancer cell lines [2], while the bromine atom provides a heavy-atom handle for X-ray crystallography or anomalous scattering studies of target-ligand co-crystal structures [3].

Halogen Bonding and σ-Hole Interaction Studies in Structure-Based Drug Design

The 4-bromophenyl substituent on this compound (σₚ = +0.23; polarizable volume = 26.5 ų) provides a quantitatively distinct halogen bonding donor compared to chloro and fluoro analogs [1]. This makes the target compound particularly valuable for systematic studies of halogen bonding interactions with protein backbone carbonyls or π-systems in binding pockets—interactions that are not accessible with 4-F (insufficient polarizability) or 4-CH₃ (no σ-hole) substituted analogs [2]. Such studies are relevant to fragment-based drug discovery and rational inhibitor design campaigns.

Click Chemistry-Derived Compound Library Diversification

The 1,2,3-triazole moiety embedded in this scaffold is the prototypical product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The target compound, with its pre-installed triazole, amide, and bromophenyl functionalities, serves as a versatile late-stage diversification intermediate for generating focused compound libraries through Suzuki-Miyaura cross-coupling at the bromine position (enabling aryl/heteroaryl introduction) or through amide bond modification [2]. Its commercial availability from multiple vendors (including Life Chemicals catalog no. F6560-4772) ensures reproducible sourcing for library synthesis campaigns [3].

Physicochemical Benchmarking for Triazole-Acetamide Lead Optimization

With precisely documented physicochemical parameters—including XLogP3 (2.6), TPSA (59.8 Ų), molecular weight (351.24 g·mol⁻¹), and rotatable bond count (6)—this compound provides a well-characterized reference point for ADME property benchmarking during triazole-acetamide lead optimization programs [1]. Researchers can use this compound as a control to assess how structural modifications (e.g., halogen replacement, chain elongation, or heterocycle substitution) shift key drug-likeness parameters relative to a defined baseline, enabling data-driven SAR decisions without confounding batch-to-batch variability [2].

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.